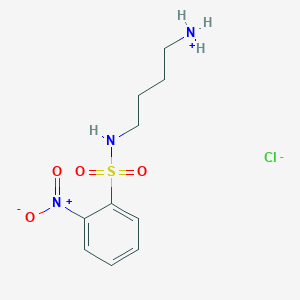

Ns-DAB*HCl

Beschreibung

Without foundational data, a detailed introduction cannot be constructed.

Eigenschaften

Molekularformel |

C10H16ClN3O4S |

|---|---|

Molekulargewicht |

309.77 g/mol |

IUPAC-Name |

4-[(2-nitrophenyl)sulfonylamino]butylazanium;chloride |

InChI |

InChI=1S/C10H15N3O4S.ClH/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15;/h1-2,5-6,12H,3-4,7-8,11H2;1H |

InChI-Schlüssel |

IWCNMIPFYPTQPM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCC[NH3+].[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ns-DAB*HCl is synthesized through the treatment of 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure, followed by acidic workup . Another method involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid, saponification, and reduction with hydrochloric acid and iron .

Industrial Production Methods

Industrial production of Ns-DAB*HCl typically follows the synthetic routes mentioned above, with optimization for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ns-DAB*HCl undergoes various chemical reactions, including:

Reduction: Reduction of Ns-DAB*HCl can be achieved using reducing agents such as iron and hydrochloric acid.

Substitution: Ns-DAB*HCl can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.

Reduction: Iron and hydrochloric acid are used as reducing agents.

Substitution: Various nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ns-DAB*HCl is extensively used in scientific research for various applications:

Immunohistochemistry: It is used as a chromogen to visualize the presence of antigens or antibodies in biological samples.

Biochemistry: Ns-DAB*HCl is used in the study of enzyme activity, particularly peroxidase.

Medicine: It is used in diagnostic assays to detect specific proteins or nucleic acids.

Wirkmechanismus

Ns-DABHCl exerts its effects primarily through its role as a chromogen in the presence of peroxidase. The peroxidase enzyme catalyzes the oxidation of Ns-DABHCl by hydrogen peroxide, resulting in the formation of a brown-colored polymeric oxidation product. This product is localized at the site of enzyme activity, allowing for visualization of the target antigen or antibody .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

No comparative data for "Ns-DAB·HCl" are present in the evidence. For example:

and outline drug comparability protocols and clinical pharmacology reviews but lack specific compound comparisons .

Hypothetical Framework for Comparison (If Data Were Available)

A rigorous comparison might involve:

| Property | Ns-DAB·HCl | Analog 1 | Analog 2 |

|---|---|---|---|

| Molecular Weight | — | — | — |

| Solubility (mg/mL) | — | — | — |

| Bioavailability (%) | — | — | — |

| Therapeutic Indications | — | — | — |

Research Findings and Limitations

- emphasizes the need for precise chemical identifiers (e.g., CAS numbers) and compositional details in safety documentation, which would typically be required for comparative studies .

Recommendations for Future Work

To address this gap:

Consult specialized databases (e.g., PubChem, SciFinder) for structural and functional data on "Ns-DAB·HCl."

Review patent literature or pharmacological studies focusing on diaminobenzidine derivatives.

Perform experimental assays to characterize physicochemical and biological properties relative to analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.